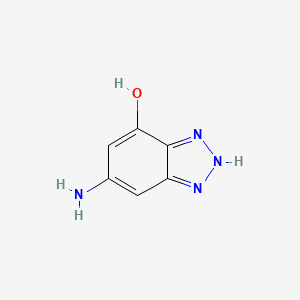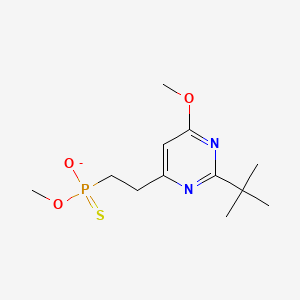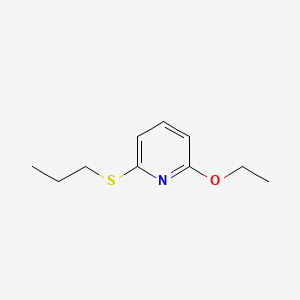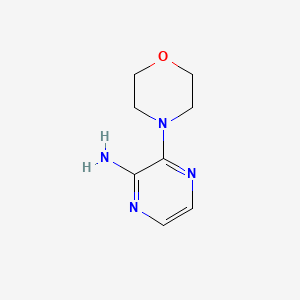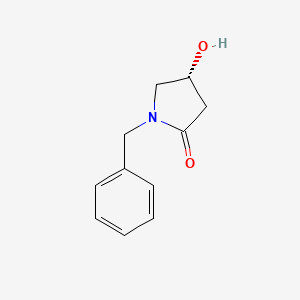
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidinone ring, a benzyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and succinic anhydride.
Cyclization: The reaction between benzylamine and succinic anhydride leads to the formation of a pyrrolidinone ring.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Conditions for substitution reactions may involve the use of strong bases or acids.
Major Products
Oxidation: Formation of 4-keto-1-benzyl-2-pyrrolidinone.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted pyrrolidinone derivatives with diverse applications.
Scientific Research Applications
®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxy-2-pyrrolidinone: Lacks the chiral center, making it different in terms of stereochemistry.
4-Hydroxy-2-pyrrolidinone: Lacks the benzyl group, affecting its chemical properties and reactivity.
1-Benzyl-2-pyrrolidinone:
Uniqueness
®-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-6-[[(3S,3aS,9aS,9bS)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-5-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B568364.png)
![Disodium;[5-[[5-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridin-3-yl]methanesulfonate](/img/structure/B568367.png)
![(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B568370.png)
